N3-D-Lys(boc)-oh
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N3-D-Lys(boc)-oh is a chemical compound that features a lysine amino acid derivative with a tert-butyloxycarbonyl (Boc) protecting group. This compound is often used in peptide synthesis and various biochemical applications due to its stability and reactivity.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through the reaction of lysine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like dichloromethane (DCM) under anhydrous conditions.
Industrial Production Methods: On an industrial scale, the synthesis involves large-scale reactions with optimized conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or column chromatography.
Types of Reactions:
Deprotection: The Boc group can be removed using strong acids like trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid (HCl) in methanol.
Peptide Bond Formation: this compound can be used in solid-phase peptide synthesis (SPPS) to form peptide bonds with other amino acids or peptide fragments.
Substitution Reactions: The amino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Deprotection: TFA, HCl, DCM.
Peptide Bond Formation: Coupling reagents like N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Hydroxybenzotriazole (HOBt).
Substitution Reactions: Electrophiles such as alkyl halides.
Major Products Formed:
Deprotection: Free lysine derivative.
Peptide Bond Formation: Peptides with lysine residues.
Substitution Reactions: Various substituted lysine derivatives.
Scientific Research Applications
N3-D-Lys(boc)-oh is widely used in scientific research due to its versatility:
Peptide Synthesis: It is a key reagent in the synthesis of peptides and proteins for research purposes.
Biochemical Studies: Used in the study of enzyme mechanisms and protein interactions.
Medicinal Chemistry: Employed in the development of peptide-based drugs and therapeutic agents.
Material Science: Utilized in the creation of bioactive materials and hydrogels for biomedical applications.
Mechanism of Action
The mechanism by which N3-D-Lys(boc)-oh exerts its effects depends on its specific application:
Peptide Synthesis: The Boc group protects the amino group during peptide chain elongation, preventing unwanted side reactions.
Enzyme Inhibition: In biochemical studies, the lysine derivative may act as an inhibitor by mimicking the natural substrate of an enzyme.
Therapeutic Use: As a drug precursor, it may interact with biological targets to modulate physiological processes.
Comparison with Similar Compounds
Fmoc-Derivatized Lysine: Another common protecting group used in peptide synthesis.
Nα-Fmoc-Lysine: Similar to N3-D-Lys(boc)-oh but with a different protecting group (Fmoc instead of Boc).
Uniqueness:
Stability: this compound is more stable under acidic conditions compared to Fmoc-derivatives.
Deprotection Conditions: The Boc group can be removed under milder conditions than the Fmoc group, making it suitable for certain applications.
Properties
IUPAC Name |
(2R)-2-azido-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O4/c1-11(2,3)19-10(18)13-7-5-4-6-8(9(16)17)14-15-12/h8H,4-7H2,1-3H3,(H,13,18)(H,16,17)/t8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KROYNWSGVIHIMN-MRVPVSSYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)O)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@H](C(=O)O)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.